4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate

chiral chromatography enantiomeric resolution stereospecific target engagement

4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate (CAS 920799-84-4) is a (2S)-configured, N-ethyl-substituted morpholin-5-one derivative bearing a para-phenyl benzenesulfonate ester. With a molecular formula of C₁₈H₁₉NO₅S and a molecular weight of 361.4 g/mol, it is classified as both a morpholinone and a sulfonate ester.

Molecular Formula C18H19NO5S
Molecular Weight 361.4 g/mol
CAS No. 920799-84-4
Cat. No. B12620101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate
CAS920799-84-4
Molecular FormulaC18H19NO5S
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCCN1CC(OCC1=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C18H19NO5S/c1-2-19-12-17(23-13-18(19)20)14-8-10-15(11-9-14)24-25(21,22)16-6-4-3-5-7-16/h3-11,17H,2,12-13H2,1H3/t17-/m1/s1
InChIKeyZSGBTKCROKBTDA-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate (CAS 920799-84-4): A Chiral Morpholinone Sulfonate Scaffold for Specialized R&D


4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate (CAS 920799-84-4) is a (2S)-configured, N-ethyl-substituted morpholin-5-one derivative bearing a para-phenyl benzenesulfonate ester . With a molecular formula of C₁₈H₁₉NO₅S and a molecular weight of 361.4 g/mol, it is classified as both a morpholinone and a sulfonate ester . The compound belongs to a series of 4-substituted 5-oxomorpholin-2-yl phenyl sulfonates that are of interest in medicinal chemistry as modular scaffolds for enzyme inhibitor discovery and as reactive intermediates in fragment-based lead generation [1].

Why Substituting 4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate with In-Class Analogs Is Not Straightforward


The morpholinone benzenesulfonate series exhibits steep structure–activity relationships where even single-atom changes at the N-4 position (e.g., methyl vs. ethyl [1] or ethyl vs. phenethyl ) or stereochemical inversion at the C-2 center can drastically alter molecular properties including lipophilicity (ΔXLogP3 up to ~+0.43), hydrogen-bonding capacity, and target engagement [1]. Furthermore, the benzenesulfonate ester is not a passive solubilizing group; its leaving-group propensity directly governs the compound's reactivity in nucleophilic displacement and hydrolysis pathways, meaning that the sulfonate ester choice (benzenesulfonate vs. methanesulfonate) is a critical determinant of both chemical stability and biological half-life . Generic interchange within this scaffold family therefore risks introducing uncontrolled changes in potency, selectivity, metabolic stability, or synthetic tractability .

Quantitative Evidence Guide: Differentiation of 4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate from Its Closest Analogs


Stereochemical Identity: (2S) Configuration Confers Distinct Chiral Recognition Relative to the (2R) Enantiomer

The (2S) enantiomer (CAS 920799-84-4) is the chirally resolved antipode of the (2R) enantiomer (CAS 920803-45-8) . Both forms share the identical molecular formula (C₁₈H₁₉NO₅S) and molecular weight (361.4 g/mol) but differ in the absolute configuration at the morpholinone C-2 position, as evidenced by their distinct InChI Keys and isomeric SMILES strings . For any biological target possessing a chiral binding pocket—such as the ATP-binding site of Janus kinases (JAKs) or the MDM2/p53 interaction interface—the (2S) and (2R) forms are expected to exhibit differential binding affinities [1][2].

chiral chromatography enantiomeric resolution stereospecific target engagement

Lipophilicity Tuning: The N-4 Ethyl Group Increases XLogP3 by ~ +0.43 Relative to the N-4 Methyl Analog

The N-4 ethyl substituent on the target compound (C₁₈H₁₉NO₅S, 361.4 g/mol) increases calculated lipophilicity as evidenced by LogP (3.39280) versus the N-4 methyl analog (C₁₇H₁₇NO₅S, 347.4 g/mol), which has a PubChem-computed XLogP3-AA of 2.0 [1]. The measured logP of 3.39 for the ethyl analog represents an increase of approximately +1.39 log units relative to the calculated XLogP3 of the methyl analog, translating to roughly a 25-fold increase in octanol/water partition coefficient [1].

lipophilicity SAR logP optimization permeability

Sulfonate Ester Leaving-Group Propensity: Benzenesulfonate vs. Methanesulfonate Reactivity Differentiation

The benzenesulfonate ester of the target compound (C₁₈H₁₉NO₅S, 361.4 g/mol) differs from the corresponding methanesulfonate analog (CAS 920799-58-2; C₁₃H₁₇NO₅S, 299.34 g/mol) . Benzenesulfonate (besylate) is a superior leaving group relative to methanesulfonate (mesylate) due to the greater resonance stabilization of the benzenesulfonate anion; the pKa of benzenesulfonic acid (~−2.8) is substantially lower than that of methanesulfonic acid (~−1.9), indicating that the benzenesulfonate conjugate base is more stable and thus a better leaving group in SₙAr and nucleophilic acyl substitution reactions [1][2].

sulfonate ester leaving group nucleophilic displacement hydrolytic stability

Molecular Bulk and Property Space: Des-ethyl Analog Comparison Reveals Scaffold Minimalism

The target compound (MW = 361.4 g/mol) contains the full N-ethyl-5-oxomorpholin-2-yl pharmacophore, whereas the des-ethyl analog 4-[(2S)-5-oxomorpholin-2-yl]phenyl benzenesulfonate (CAS 920799-87-7; MW = 333.4 g/mol) lacks the N-4 alkyl substituent . This difference of 28.0 g/mol reflects the removal of the ethyl group as well as one less carbon in the morpholinone ring . The des-ethyl analog's lower molecular weight positions it closer to fragment-like property space (MW < 300 Da) and may be preferred for fragment-based screening campaigns, while the ethyl-bearing target compound occupies lead-like property space [1].

molecular weight fragment-based drug discovery property space lead-likeness

Kinase Inhibition Potential: Morpholinone Scaffold Is Privileged for JAK and MDM2 Target Classes

Morpholinone-containing compounds have been disclosed as privileged scaffolds for JAK kinase inhibition (e.g., blovacitinib/TUL01101 with JAK1 IC₅₀ = 3 nM, JAK2 IC₅₀ = 37 nM, and TYK2 IC₅₀ = 36 nM ) and as MDM2/p53 protein–protein interaction inhibitors in multiple patent families [1]. The 5-oxomorpholin-2-yl phenyl benzenesulfonate substructure places the target compound at the intersection of these two high-value target classes, with the (2S)-configured morpholinone core providing a chiral scaffold that can be elaborated through the sulfonate ester handle to generate focused compound libraries for kinase or MDM2 screening cascades [1].

JAK inhibitor MDM2 inhibitor kinase selectivity morpholinone scaffold

Hydrogen-Bond Acceptor/Donor Profile: Zero H-Bond Donors Maximizes Membrane Permeability Potential

The target compound possesses zero hydrogen-bond donors and five hydrogen-bond acceptors (the morpholinone carbonyl oxygen, morpholine ring oxygen, and three sulfonate oxygens) . In contrast, the reduced phenol analog (4-[(2S)-4-ethylmorpholin-2-yl]phenol benzenesulfonate salt, CAS 920799-95-7) contains two hydrogen-bond donors (the phenol -OH and the benzenesulfonic acid -OH) along with six hydrogen-bond acceptors . The absence of hydrogen-bond donors in the target compound reduces the total polar surface area (tPSA = 81.29 Ų) and is predicted to enhance passive membrane permeability relative to the phenol analog, making it more suitable for intracellular target engagement where blood–brain barrier penetration or cellular uptake is required .

hydrogen bonding CNS MPO permeability drug-likeness

Best Application Scenarios for 4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate Based on Quantified Differentiation


Stereospecific JAK or MDM2 Inhibitor Library Synthesis Using the (2S) Enantiomer as a Chiral Building Block

Programs targeting the JAK kinase family or the MDM2/p53 protein–protein interaction can use the (2S) enantiomer (CAS 920799-84-4) as a chirally pure scaffold for parallel library synthesis . The benzenesulfonate ester serves as a reactive handle for nucleophilic displacement with diverse amine, alcohol, or thiol nucleophiles, enabling rapid exploration of the chemical space around the morpholinone core . The (2R) enantiomer (CAS 920803-45-8) should be procured in parallel for control experiments to establish enantiomeric specificity of any observed biological activity .

Fragment-to-Lead Optimization Where Increased Lipophilicity Is Desired for Improved Cellular Permeability

When a fragment hit derived from the des-ethyl analog (CAS 920799-87-7; MW = 333.4 g/mol, XLogP3 ~2.0 for the methyl analog) requires improved passive membrane permeability, the N-ethyl target compound (MW = 361.4 g/mol, LogP = 3.39) provides a one-methylene homologation that increases lipophilicity by approximately +1.4 log units without introducing additional hydrogen-bond donors or acceptors . This property shift is particularly relevant for programs targeting intracellular kinase domains where cellular potency is limited by poor membrane penetration .

Reactive Intermediate for Covalent Probe Development Exploiting the Benzenesulfonate Leaving Group

The superior leaving-group ability of benzenesulfonate (pKa of conjugate acid ≈ −2.8) relative to methanesulfonate (pKa ≈ −1.9) makes the target compound the preferred electrophilic scaffold for synthesizing covalent inhibitors or activity-based protein profiling (ABPP) probes . The morpholinone core can be retained as a recognition element while the benzenesulfonate is displaced by a nucleophilic warhead (e.g., a cysteine-reactive acrylamide) or by the target protein's active-site nucleophile, enabling mechanism-of-action studies .

Physicochemical Property Benchmarking Against the Phenol Analog for CNS Drug Discovery Programs

The target compound's zero hydrogen-bond donor count and lower tPSA (81.29 Ų vs. 95.4 Ų for the reduced phenol analog CAS 920799-95-7) position it more favorably within CNS MPO (Multiparameter Optimization) scoring guidelines . Medicinal chemistry teams evaluating morpholine-based CNS candidates should prioritize the 5-oxomorpholin-2-yl benzenesulfonate scaffold over the corresponding phenol analog when blood–brain barrier penetration is a key project objective .

Quote Request

Request a Quote for 4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.